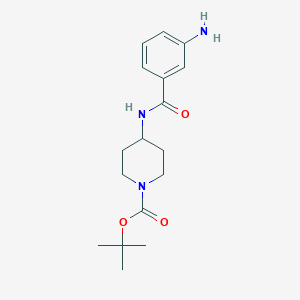

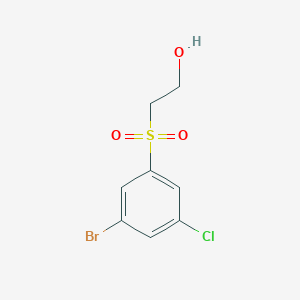

![molecular formula C13H21N3O5 B1383224 Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy- CAS No. 116840-18-7](/img/structure/B1383224.png)

Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-

Overview

Description

Uridine is a pyrimidine nucleoside found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides . It plays a pivotal role in various biological processes, including nucleic acid synthesis, glycogen synthesis, and protein modification . It also affects body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .

Synthesis Analysis

Uridine can be synthesized de novo in mammals . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP) . Uridine is associated with glucose homeostasis, lipid metabolism, and amino acid metabolism by regulating enzymes and intermediates in uridine metabolism, such as UTP, DHODH, and UPase .Molecular Structure Analysis

Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N 1 - glycosidic bond . The molecular formula of uridine is C9H12N2O6 .Chemical Reactions Analysis

Uridine plays a critical role in glycogen synthesis through the formation of uridine diphosphate glucose, which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function .Physical and Chemical Properties Analysis

The average mass of uridine is 244.201 Da . The pyrimidine ring of uridine is susceptible to glycosylation .Scientific Research Applications

Chemical Synthesis and Modification

Unexpected Alkylation in Chemical Synthesis

The reaction of 3,3,3-trifluoropropyne with 2′-deoxy-5-iodouridine led to the formation of 2′-deoxy-N3-(3,3,3-trifluoro-1-propenyl)uridine, showcasing an unexpected Michael-type addition, indicating a unique pathway in chemical synthesis (Chirakul & Sigurdsson, 2003).

Role in Hydrolytic Reactions

The study of hydrolytic reactions of 3'-amino-3'-deoxyuridylyl-3',5'-uridine demonstrated its importance in understanding the kinetics and mechanisms behind P-O and P-N bond cleavage, shedding light on the underlying chemical processes (Ora et al., 2002).

Synthesis of 3'-Deoxynucleosides

Research on the synthesis of 3'-deoxynucleosides with 2-oxabicyclo[3.1.0]hexane sugar moieties explored the chemical modification of uridine derivatives, contributing to the field of nucleoside analog synthesis (Nowak & Robins, 2007).

DNA Incorporation and Stability

Incorporation into DNA

The incorporation of modified uridine derivatives into DNA and their impact on DNA duplex stability was explored, providing insights into the molecular behavior of these modified nucleosides (Markley et al., 2001).

Application in Synthesis of Conjugates

The synthesis of uridine derivatives as potential glycosyltransferases inhibitors showcased the application of these molecules in the development of new biologically active compounds (Komor et al., 2012).

Molecular Interactions and Stability

Metal Ion-Binding Properties

The study of metal ion-binding properties of deprotonated uridine derivatives contributed to understanding their interaction with various metal ions, providing a basis for their potential biological applications (Knobloch et al., 2005).

Synthesis and Activity of Uridinyl Dipeptide Analogues

The synthesis of 5'-uridinyl dipeptides mimicking nucleoside antibiotics highlighted the role of these compounds in inhibiting bacterial enzymes, offering a route to new antimicrobial agents (Howard & Bugg, 2003).

Mechanism of Action

Uridine enters cells through nucleoside transporter . In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .

Future Directions

Uridine metabolism dysregulation is a novel accelerator for sepsis-induced acute lung injury (ALI) and uridine supplementation may offer a potential avenue for ameliorating sepsis-induced ALI by suppressing ferroptosis . Moreover, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism .

Biochemical Analysis

Biochemical Properties

Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- participates in several biochemical reactions, primarily due to its structural similarity to natural nucleosides. This compound interacts with various enzymes, including uridine-cytidine kinase, which phosphorylates uridine and cytidine to their respective monophosphate forms . The amino-propenyl modification can affect the binding affinity and specificity of these interactions, potentially altering the enzyme’s activity. Additionally, this compound may interact with RNA polymerase during RNA synthesis, influencing the incorporation of nucleotides into the growing RNA strand.

Cellular Effects

Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- exerts several effects on cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases involved in signal transduction. This compound may also affect gene expression by altering the stability and translation efficiency of mRNA molecules. Furthermore, it can impact cellular metabolism by participating in nucleotide synthesis and degradation pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with uridine-cytidine kinase can lead to the phosphorylation of the compound, which is a crucial step in its metabolic activation. Additionally, the amino-propenyl group can form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .

Dosage Effects in Animal Models

The effects of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular apoptosis and necrosis. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications. Studies have shown that the compound’s impact on cellular processes is dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- is involved in several metabolic pathways, including nucleotide synthesis and degradation. It interacts with enzymes such as uridine-cytidine kinase and nucleoside phosphorylase, which play crucial roles in its metabolic activation and breakdown. The compound can influence metabolic flux by altering the balance between nucleotide synthesis and degradation, thereby affecting the overall levels of nucleotides within the cell. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-prop-1-enyl]pyrimidine-2,4-dione;methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5.CH5N/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10;1-2/h2-3,5,8-10,15-16H,4,6H2,1H3,(H,13,17,18);2H2,1H3/b3-2+;/t8-,9+,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPEXPMVCAHEF-BXRVNQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)

![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)

![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)

![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)

![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)

![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)

![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)

![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)

![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)